N-tert-octylbenzotriazole
Description
N-tert-Octylbenzotriazole is a benzotriazole derivative characterized by a tert-octyl group (-C(CH₃)₂CH₂C(CH₃)₃) attached to the nitrogen atom of the benzotriazole core. Benzotriazoles are heterocyclic compounds featuring a benzene ring fused to a triazole ring, widely recognized for their roles as corrosion inhibitors, UV stabilizers, and intermediates in pharmaceutical synthesis. The tert-octyl substituent in this compound enhances its lipophilicity and steric bulk, which may influence solubility, stability, and biological activity compared to simpler benzotriazole derivatives .
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
1-(2,4,4-trimethylpentan-2-yl)benzotriazole |
InChI |
InChI=1S/C14H21N3/c1-13(2,3)10-14(4,5)17-12-9-7-6-8-11(12)15-16-17/h6-9H,10H2,1-5H3 |
InChI Key |
JMJAUUKUTARZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The tert-octyl group in N-tert-octylbenzotriazole distinguishes it from other benzotriazole derivatives, such as those with methyl, chloro, or hydroxyl substituents. For example:
- Halogenated benzotriazoles (e.g., 6-chloro or 6-bromo derivatives) demonstrate enhanced electronic effects due to electron-withdrawing groups, which can improve binding affinity in biological systems .
- Hydroxyl-substituted benzotriazoles (e.g., 4-hydroxyquinoline-3-yl derivatives) offer hydrogen-bonding capabilities, critical for interactions in catalytic or medicinal applications .
Physicochemical Properties
A comparative analysis of key properties is outlined below:
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